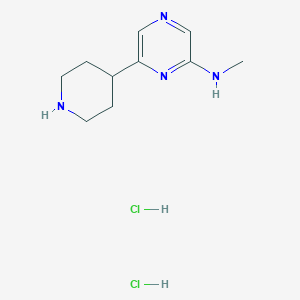

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

N-methyl-6-piperidin-4-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-11-10-7-13-6-9(14-10)8-2-4-12-5-3-8;;/h6-8,12H,2-5H2,1H3,(H,11,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLAKKUWXKTCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazine Core Formation

The foundational step involves synthesizing the pyrazine ring, often via cyclization reactions of suitable precursors such as 4,4'-dibromo- or diiodo-benzil derivatives with amino acids like glycine amide. This process is catalyzed by bases such as sodium hydroxide, leading to the formation of 2-hydroxypyrazine intermediates.

Functionalization with Piperidine

The introduction of the piperidin-4-yl group is achieved through nucleophilic substitution reactions, typically using N-Boc-protected piperidin-4-yl)methylamine. This step often employs Mitsunobu reactions or palladium-catalyzed Suzuki coupling to attach the piperidine moiety selectively to the pyrazine ring.

Methylation of the Amine

The methylation step involves N-methylation of the amino group on the pyrazine ring, often using methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate or sodium hydride. This step ensures the formation of the N-methyl derivative, critical for biological activity.

Final Salt Formation

The last step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, to enhance stability and solubility for pharmaceutical applications.

Key Reagents and Conditions

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Pyrazine ring formation | Glycine amide, sodium hydroxide | Water or ethanol | Reflux | Cyclization via condensation |

| Piperidine attachment | N-Boc-piperidin-4-yl)methylamine, Pd catalysts or Mitsunobu reagents | Dichloromethane or DMF | Room temperature or gentle heating | Selective substitution |

| Methylation | Methyl iodide, potassium carbonate | Acetone or DMF | Reflux | Ensures N-methylation |

| Salt formation | Hydrochloric acid | Water | Room temperature | Protonation to dihydrochloride |

Detailed Research Findings

Synthesis via Cyclization and Substitution

Research indicates that the pyrazine core can be synthesized through a cyclization of benzil derivatives with amino acids, followed by functionalization with piperidine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, the process includes:

- Cyclization of 4,4'-dibromo-benzil with glycine amide under basic conditions to form 2-hydroxypyrazine.

- Alkylation of the hydroxypyrazine with N-Boc-piperidin-4-yl)methylamine using Mitsunobu conditions to introduce the piperidine moiety.

- Deprotection of Boc groups and methylation using methyl iodide to achieve the N-methyl derivative.

Use of Protecting Groups and Cross-Coupling

Protection of amino groups with Boc groups prevents side reactions during coupling steps. Suzuki coupling reactions facilitate the introduction of various substituents onto the pyrazine ring, with reaction conditions optimized to prevent over-alkylation or undesired side products.

Final Salt Formation and Purification

The final step involves acidifying the free base with hydrochloric acid, yielding the dihydrochloride salt with high purity, suitable for pharmaceutical applications. Purification is typically achieved through recrystallization or chromatography.

Data Table Summarizing Preparation Methods

| Step | Starting Material | Key Reagents | Reaction Type | Typical Conditions | Yield/Notes |

|---|---|---|---|---|---|

| Pyrazine ring formation | Benzil derivatives | Glycine amide, NaOH | Cyclization | Reflux, aqueous | Moderate to high yield |

| Piperidine attachment | Hydroxy-pyrazine | N-Boc-piperidin-4-yl)methylamine | Nucleophilic substitution | Room temp, inert atmosphere | High selectivity |

| Methylation | N-alkylated pyrazine | Methyl iodide | Alkylation | Reflux, polar aprotic solvent | Quantitative or near-quantitative |

| Salt formation | Free amine | HCl | Acid-base | Room temp | Quantitative, crystalline salt |

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups attached to the pyrazine or piperidine rings.

Aplicaciones Científicas De Investigación

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride and related compounds:

Key Observations:

- In contrast, the trifluoromethyl group in introduces strong electronegativity, which can enhance binding to hydrophobic pockets in proteins .

- Salt Forms : All dihydrochloride salts (e.g., ) exhibit improved solubility over free bases, critical for formulation and bioavailability .

- Core Heterocycles : Pyrazine (two nitrogen atoms at 1,4-positions) versus pyrimidine (nitrogens at 1,3-positions) alters hydrogen-bonding capacity and aromatic stacking interactions. Pyrimidine derivatives () may exhibit distinct binding profiles in biological systems .

Pharmacological Implications (Inferred)

While direct activity data are absent, structural features provide insights:

- Piperidine Positioning : Piperidin-4-yl (target compound) versus piperidin-1-yl () affects conformational flexibility and receptor interactions.

- Salt vs. Free Base : Dihydrochloride forms (e.g., ) are preferable for injectable formulations due to solubility, whereas free bases might be used in lipophilic matrices .

Actividad Biológica

N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a piperidine moiety, which contributes to its unique biological properties. The presence of the methyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

This compound exerts its biological effects primarily through the modulation of enzyme and receptor activities. It can bind to specific targets, altering their functions and leading to various physiological outcomes. The exact pathways involved depend on the specific application and context of use.

Biological Activities

-

Anticancer Properties :

- The compound has shown promising anticancer activity in various studies. It appears to activate apoptotic pathways in cancer cells, similar to other piperidine derivatives. For instance, compounds derived from piperidine have been reported to induce apoptosis through the intrinsic pathway by activating caspases and modulating mitochondrial integrity .

- A study indicated that this compound could inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.

-

Antimicrobial Activity :

- Research has indicated that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

-

Neuroprotective Effects :

- Preliminary studies suggest that the compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of neurotransmitter systems or reducing oxidative stress.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-methyl-6-(piperidin-3-yl)pyrazin-2-amine dihydrochloride | Structure | Anticancer, Antimicrobial |

| N-methyl-piperidine derivatives | Structure | Anticancer, Neuroprotective |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Study : In vitro tests revealed that the compound significantly reduced viability in breast cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis through caspase activation .

- Antimicrobial Testing : The compound was evaluated against various bacterial strains, showing effective inhibition at low concentrations, suggesting its potential as a new antimicrobial agent .

- Neuroprotection Research : Experimental models indicated that treatment with this compound resulted in decreased markers of oxidative stress in neuronal cells, supporting its potential use in neurodegenerative disease therapies.

Q & A

Q. What are the key synthetic routes for N-methyl-6-(piperidin-4-yl)pyrazin-2-amine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves:

- Cyclization of 1,2-diamine derivatives with sulfonium salts (e.g., 2-bromoethyldiphenylsulfonium triflate) under basic conditions .

- Aza-Michael addition to form the pyrazine core, followed by hydrogenation using cobalt, ruthenium, or nickel nanocatalysts for scale-up .

- Critical parameters include solvent choice (dichloromethane or ethanol), temperature (elevated for complete conversion), and catalysts (palladium or platinum). Purity is optimized via recrystallization or chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- X-ray crystallography (using SHELX software for refinement ) confirms the piperidine-pyrazine linkage and hydrochloride counterions.

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as N-methyl and piperidine resonances.

- Mass spectrometry (ESI-TOF) verifies molecular weight (C₁₀H₁₆N₄·2HCl) and isotopic patterns .

Q. What preliminary biological assays are recommended to screen its activity?

- Kinase inhibition assays (e.g., ALK or CSF1R targets) using fluorescence polarization or ADP-Glo™ kits .

- Receptor binding studies (e.g., κ-opioid receptors) via radioligand displacement assays (³H-naloxone) to assess affinity .

- Metabolic stability tests in liver microsomes to evaluate CYP450 interactions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns or salt forms?

- Use graph set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings) and validate protonation states .

- Compare experimental (PXRD) and computational (DFT) data to identify discrepancies in hydrochloride coordination .

- Refine structures with SHELXL to resolve disorder in the piperidine ring or counterion placement .

Q. What strategies optimize the compound’s selectivity for kinase vs. opioid receptors?

- Perform molecular docking (AutoDock Vina) to map interactions with ALK (kinase) vs. KOR (opioid) binding pockets .

- Modify substituents on the pyrazine ring (e.g., chloro or methoxy groups) to sterically hinder off-target binding .

- Use β-arrestin recruitment assays to differentiate agonist vs. antagonist behavior at opioid receptors .

Q. How do structural analogs (e.g., pyrrolidine vs. piperidine derivatives) affect pharmacokinetic properties?

- Replace piperidine with pyrrolidine to reduce basicity (pKa) and improve blood-brain barrier penetration .

- Assess solubility via shake-flask method (pH 1–7.4) and correlate with logP values (calculated via ChemAxon).

- Compare plasma protein binding (ultrafiltration LC-MS/MS) to identify analogs with improved free fraction .

Q. What methodologies address discrepancies in metabolic stability data across species?

- Use interspecies scaling (in vitro-in vivo extrapolation) with hepatocytes from rat, dog, and human to predict clearance .

- Identify reactive metabolites via trapping assays (glutathione or cyanide) and high-resolution MS/MS .

- Validate CYP isoforms responsible for oxidation using recombinant enzymes (e.g., CYP3A4/5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.